3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid
Description
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid (CAS: 926264-75-7) is a benzoic acid derivative characterized by a chlorosulfonyl (-SO₂Cl) group at position 3, a fluorine atom at position 5, and a methyl group at position 2. Its molecular formula is C₈H₆ClFO₄S, with a molecular weight of 252.65 g/mol . The compound is typically synthesized via nucleophilic substitution reactions, such as the reaction of 3-(chlorosulfonyl)-4-fluorobenzoic acid with methylamine or dimethylamine, yielding derivatives in good yields (56–74%) . It is used in pharmaceutical research, particularly in the development of selective NKCC1 inhibitors for treating neurological disorders .
Properties
IUPAC Name |
3-chlorosulfonyl-5-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO4S/c1-4-6(10)2-5(8(11)12)3-7(4)15(9,13)14/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXGDMOYQRKMCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926264-75-7 | |
| Record name | 3-(chlorosulfonyl)-5-fluoro-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid typically involves the chlorosulfonation of 5-fluoro-4-methylbenzoic acid. The reaction is carried out by treating 5-fluoro-4-methylbenzoic acid with chlorosulfonic acid (HSO3Cl) under controlled conditions. The reaction proceeds as follows:
Starting Material: 5-fluoro-4-methylbenzoic acid.
Reagent: Chlorosulfonic acid.
Reaction Conditions: The reaction is typically conducted at a temperature range of 0-5°C to control the exothermic nature of the reaction.
Product Isolation: The product, 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid, is isolated by neutralizing the reaction mixture and extracting the desired compound.
Industrial Production Methods
Industrial production of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid follows a similar synthetic route but on a larger scale. The process involves:
Large-scale Reactors: Use of large-scale reactors to handle the exothermic reaction efficiently.
Temperature Control: Maintaining precise temperature control to ensure safety and yield.
Purification: Employing industrial purification techniques such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonic acid.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Carboxylic Acid Derivatives: Formed by the oxidation of the methyl group.
Scientific Research Applications
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibitors and other biologically active molecules.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid involves its reactivity towards nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s unique activity and reactivity arise from the positions of its substituents. Below is a comparison with structurally related benzoic acid derivatives:
Key Observations :
- Substituent Position : The position of the chlorosulfonyl group (e.g., meta vs. para) significantly impacts biological activity. For instance, Bumetanide’s 4-Cl and 3-SO₂Cl groups enhance its diuretic potency compared to analogues lacking these substituents .
- Steric Hindrance : The methyl group at position 4 introduces steric bulk, which may reduce off-target interactions in NKCC1 inhibition .
Physicochemical Properties
| Property | 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid | Bumetanide | 5-(Chlorosulfonyl)-2-fluorobenzoic acid |
|---|---|---|---|
| Physical State | Liquid | Crystalline | Crystalline |
| Melting Point | Not reported | 230–232°C | Not reported |
| Water Solubility | Low (hydrophobic substituents) | Moderate | Low |
| Stability | Stable under inert conditions | Hygroscopic | Sensitive to moisture |
Remarks :
Structural-Activity Relationship (SAR) :
- Chlorosulfonyl Group : Essential for binding to sulfonamide-sensitive targets (e.g., ion transporters).
- Fluorine : Enhances metabolic stability and bioavailability.
Biological Activity
- Molecular Formula : CHClFOS
- Molecular Weight : Approximately 252.65 g/mol
- Appearance : White crystalline solid
- pKa : Approximately -1.5, indicating strong acidic properties
The compound contains a chlorosulfonyl group, which enhances its reactivity, particularly in electrophilic substitution reactions. This reactivity allows it to interact with various biological molecules, potentially influencing biochemical pathways.
Electrophilic Interactions
The electrophilic nature of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid suggests that it may interact with nucleophiles in biological systems, leading to the formation of derivatives that could exhibit significant biological activity. Such interactions are crucial in drug discovery as they can modify the pharmacological properties of the resulting compounds.
Structural Similarities and Derivatives
Research indicates that derivatives of similar compounds have shown various biological activities, including:
- Antimicrobial Activity : Some benzoic acid derivatives have demonstrated antibiotic and antifungal properties.
- Antiproliferative Effects : Certain structurally related compounds have been studied for their ability to inhibit cancer cell growth.
- Enzyme Inhibition : Compounds with similar structures have been noted for their potential to inhibit enzymes involved in critical biological pathways .
Comparative Analysis of Similar Compounds
The following table summarizes some structurally similar compounds and their notable features:
| Compound Name | CAS Number | Similarity Index | Notable Features |
|---|---|---|---|
| 3-(Chlorosulfonyl)benzoic acid | 4025-64-3 | 0.93 | Lacks fluorine; simpler structure |
| 4-(Chlorosulfonyl)benzoic acid | 10130-89-9 | 0.92 | Different position of chlorosulfonyl group |
| Methyl 2-(chlorosulfonyl)benzoate | 26638-43-7 | 0.90 | Methyl ester derivative; different functional group |
| Methyl 2-(chlorosulfonyl)-3-methylbenzoate | 126535-26-0 | 0.89 | Contains additional methyl group |
| 2-(Chlorosulfonyl)benzoic acid | 63914-81-8 | 0.88 | Different position for chlorosulfonyl group |
These compounds illustrate variations in structure and functional groups while retaining similar reactivity profiles due to the presence of the chlorosulfonyl moiety.
Case Studies and Research Findings
While specific case studies on the biological activity of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid are scarce, related research has highlighted the potential for such compounds to influence cellular mechanisms:
- Proteasome and Autophagy Pathways : Studies on benzoic acid derivatives have indicated their ability to enhance proteasome activity and autophagy, suggesting a role in protein degradation systems that could be relevant for aging and disease modulation .
- Cell-Based Assays : Compounds structurally related to 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic acid have been evaluated for their effects on cancer cell lines, demonstrating varying degrees of cytotoxicity and enzyme activation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
